1-(4-乙氧基苯基)-1H-吡咯-2,5-二酮

描述

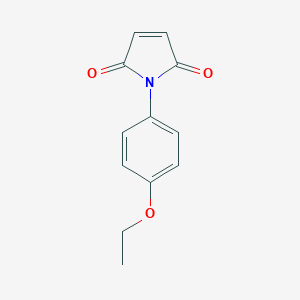

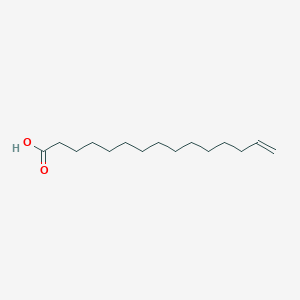

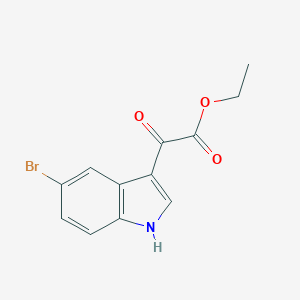

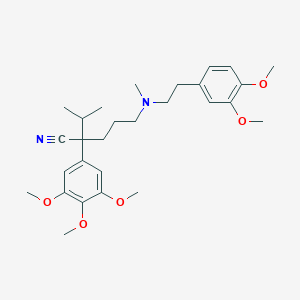

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a derivative of the pyrrole-2,5-dione nucleus, which is a core structure in various heterocyclic compounds known for their biological activities. The ethoxyphenyl group at the 1-position indicates a modification that could potentially affect the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related pyrrole-2,5-dione derivatives has been explored in several studies. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been reported as inhibitors of glycolic acid oxidase, with the introduction of large lipophilic substituents resulting in potent inhibition . Another study describes the synthesis of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally related to 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, using palladium-catalysed aryl-aryl coupling reactions . These methods could potentially be adapted for the synthesis of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione.

Molecular Structure Analysis

The molecular structure of pyrrole-2,5-dione derivatives has been characterized using various spectroscopic techniques. For example, the structural determination of pyrrolidine-2,3-dione derivatives has been confirmed via NMR and mass spectrometry . These techniques could be employed to analyze the molecular structure of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione to confirm its identity and purity.

Chemical Reactions Analysis

Pyrrole-2,5-dione derivatives are known to undergo various chemical reactions. A study has shown that 4-ethoxycarbonyl-5-phenyl-substituted 1H-pyrrole-2,3-diones can react with 3-arylamino-1H-inden-1-ones to form spiroheterocycles . This indicates that 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione could also participate in similar spiroheterocyclization reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2,5-dione derivatives can vary significantly depending on the substitution pattern. For example, the electrochemical polymerization of DPP derivatives has shown that the substitution pattern greatly influences the optical and electronic properties of the resulting polymers . Similarly, the introduction of an ethoxyphenyl group in 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is likely to affect its solubility, stability, and reactivity, which could be explored through experimental studies.

科学研究应用

抑制剂和生化应用

1-(4-乙氧基苯基)-1H-吡咯-2,5-二酮衍生物已被研究作为生化抑制剂的潜力。Rooney等人(1983年)研究了4-取代的3-羟基-1H-吡咯-2,5-二酮衍生物作为甘醇酸氧化酶的抑制剂,发现具有大的亲脂性4-取代基的化合物在体外是有效的抑制剂。这一发现突显了该化合物在生化应用中的潜力,特别是在酶抑制方面(Rooney et al., 1983)。

腐蚀抑制

1-(4-乙氧基苯基)-1H-吡咯-2,5-二酮的衍生物,如1-苯基-1H-吡咯-2,5-二酮(PPD)和1-(4-甲基苯基)-1H-吡咯-2,5-二酮(MPPD),已被合成并证明在盐酸介质中对碳钢具有有效的腐蚀抑制作用。Zarrouk等人(2015年)通过各种方法确认了它们的抑制作用,表明它们在腐蚀保护中的实际用途(Zarrouk et al., 2015)。

电子和光伏应用

1-(4-乙氧基苯基)-1H-吡咯-2,5-二酮已在电子领域,特别是太阳能电池中得到探索。Hu等人(2015年)使用该化合物的衍生物合成了一种新型醇溶性n-型共轭聚电解质,旨在改善聚合物太阳能电池中的电子传输。他们的研究结果强调了它在提高太阳能设备效率方面的潜力(Hu et al., 2015)。

光致发光和聚合物应用

1-(4-乙氧基苯基)-1H-吡咯-2,5-二酮的衍生物已被用于开发发光材料。Beyerlein和Tieke(2000年)合成了一系列含有该化合物的π-共轭聚合物,显示出强烈的光致发光和更高的光化学稳定性。这些性质使它们适用于电子应用(Beyerlein & Tieke, 2000)。

金属超分子聚合物

Chen等人(2014年)探索了基于1,4-二酮-吡咯并[3,4-c]吡咯-2,5-二酮衍生物的金属超分子聚合物的合成,展示了它们在创造具有独特光学性质的材料方面的潜力。这项研究为在先进材料科学中使用1-(4-乙氧基苯基)-1H-吡咯-2,5-二酮开辟了途径(Chen et al., 2014)。

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds such as etofenprox, a pyrethroid derivative, are known to disturb insect nervous systems following direct contact or ingestion . This suggests that 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione might interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and biological context.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have a broad spectrum of biological activities, potentially including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that similar compounds like etofenprox have a low risk of leaching to groundwater , suggesting that environmental factors such as soil and water composition could potentially influence the action of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione.

属性

IUPAC Name |

1-(4-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZPKWGAFLVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172570 | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19077-60-2 | |

| Record name | N-(4-Ethoxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-(p-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)